
Fmoc-D-Propargylglycine
Overview
Description
Fmoc-D-Propargylglycine is an amino acid derivative that is commonly used in peptide synthesis . Peptides are short chains of amino acids that are linked together by peptide bonds. They play a critical role in many biological processes, including hormone regulation, enzyme catalysis, and immune response . This compound is a non-natural amino acid derivative that is commonly used as a building block in peptide synthesis due to its high reactivity and versatility .
Synthesis Analysis
The synthesis of this compound involves Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis
The molecular formula of this compound is C20H17NO4 . It has a molecular weight of 335.4 . The IUPAC name is (2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid .Chemical Reactions Analysis
This compound is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis
This compound is a white crystalline substance . It has a melting point of 155°C . The density is 1.3±0.1 g/cm3 . The refractive index is 1.626 .Scientific Research Applications
Peptide Synthesis and Modification : Fmoc-D-Propargylglycine is used in peptide synthesis, particularly in the modification of peptides. For instance, it was employed in the synthesis of azacyclopeptide 1a, a potent cluster of differentiation-36 receptor (CD36) modulator, showcasing its utility in synthesizing complex peptide structures (Ahsanullah et al., 2018).
Medical Imaging : In medical imaging, specifically in positron emission tomography (PET), this compound has been used in the development of novel synthetic routes for imaging agents. This application was demonstrated in the synthesis of β-configured [18F]FDGs, used for metabolic imaging in oncology and neurology (Elgland et al., 2017).
Solid-Phase Peptide Synthesis : It has been employed in solid-phase peptide synthesis, particularly in the context of synthesizing epimerization-prone biosynthetic intermediates of glycopeptide antibiotics. This demonstrates its utility in overcoming challenges related to peptide synthesis and racemization (Brieke & Cryle, 2014).
Biocompatibility Studies : this compound has been utilized in the study of the biocompatibility of novel peptide hydrogels, particularly in the context of ophthalmological applications. This highlights its potential in developing biocompatible materials for medical applications (Liang et al., 2010).
Functional Material Fabrication : The amino acid has been used in the fabrication of functional materials, as evidenced by its role in the self-assembly of Fmoc-modified amino acids and short peptides. This application is significant in the development of materials with potential uses in cell cultivation, drug delivery, and therapeutic applications (Tao et al., 2016).
Mechanism of Action
The Fmoc group is a base-labile protecting group used in organic synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Safety and Hazards
Future Directions
Fmoc-D-Propargylglycine, like other Fmoc protected single amino acids, has potential for diverse applications. For example, it can be used to design distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It also has potential applications in scientific experiments, including as a building block in peptide synthesis and as an inhibitor of protein-protein interactions .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Propargylglycine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it serves as a reagent in the dual-catalyst Sonogashira coupling reaction . The nature of these interactions is complex and involves various biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to the complex biochemistry within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It’s possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426505 | |
| Record name | Fmoc-D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220497-98-3 | |
| Record name | Fmoc-D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



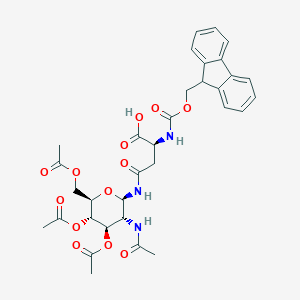
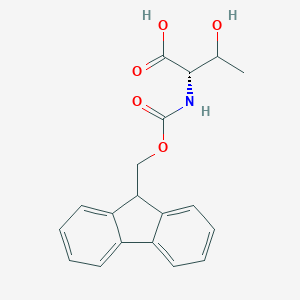
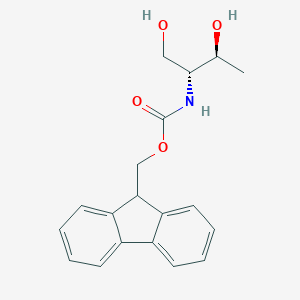
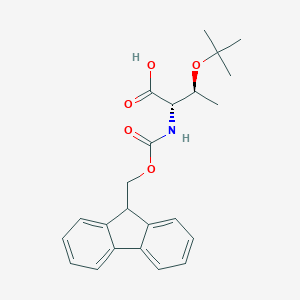
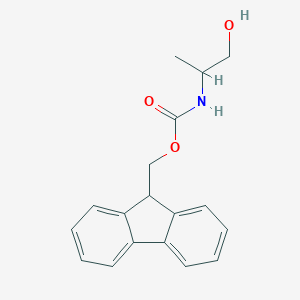
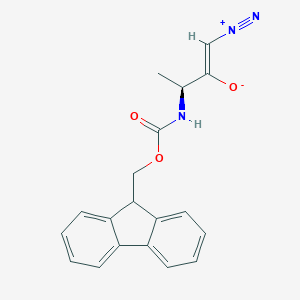

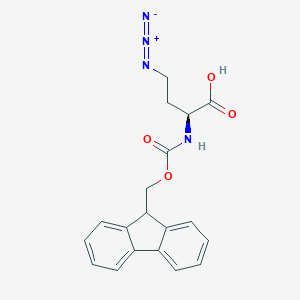
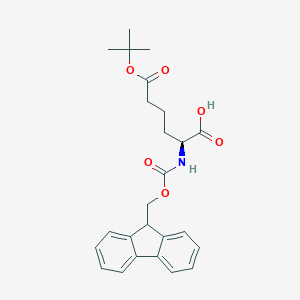
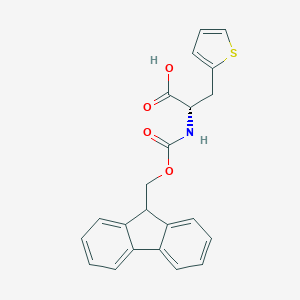

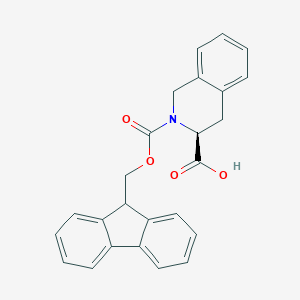
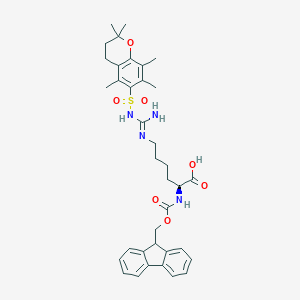
![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)